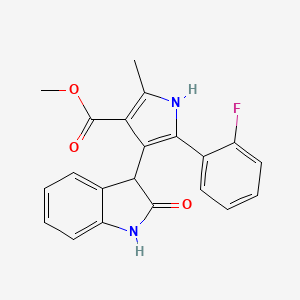
2-Hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo(C)chromen-3-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL acetate typically involves multi-step organic reactionsCommon reagents used in these reactions include hexyl bromide, acetic anhydride, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines .
Scientific Research Applications
2-Hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL acetate
- (2-Hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-yloxy)-acetic acid
Uniqueness
2-Hexyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL acetate is unique due to its specific structural features, such as the hexyl group and acetate moiety.
Properties
Molecular Formula |
C21H26O4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(2-hexyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) acetate |
InChI |
InChI=1S/C21H26O4/c1-3-4-5-6-9-15-12-18-16-10-7-8-11-17(16)21(23)25-20(18)13-19(15)24-14(2)22/h12-13H,3-11H2,1-2H3 |
InChI Key |
MUIVLAPQXLIOGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OC(=O)C)OC(=O)C3=C2CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl {1-[(6-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate](/img/structure/B11154418.png)
![7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B11154423.png)

![N~1~-cyclohexyl-2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11154438.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2-methylpropyl)propanamide](/img/structure/B11154442.png)
![4-({[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B11154447.png)
![3-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethyl)-4-methyl-2-oxo-2H-chromene-7,8-diyl diacetate](/img/structure/B11154448.png)
![2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid](/img/structure/B11154459.png)
![(R)-2'-amino-5-chloro-7'-methyl-2,5'-dioxo-5'H-spiro[indoline-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile](/img/structure/B11154466.png)
![3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11154473.png)
![4-butyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one](/img/structure/B11154478.png)
![N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine](/img/structure/B11154480.png)
![5-ethyl-9-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11154483.png)
![6-chloro-9-(2,4-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11154494.png)
